Bienvenue dans la boutique en ligne BenchChem!

3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid

PHD-2 inhibition HIF prolyl hydroxylase hypoxia signaling

3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid (CAS 1154729-69-7; also named 4-[(2-methyl-1,3-benzoxazol-5-yl)amino]-4-oxobutanoic acid) is a synthetic small-molecule building block with a molecular formula of C₁₂H₁₂N₂O₄ and a molecular weight of 248.23 g/mol. The compound features a 2-methyl-substituted benzoxazole core linked via an amide bond to a propanoic acid terminus, a scaffold that has been explicitly investigated within the 3-carbamoylpropanoic acid chemotype as an inhibitor of human prolyl hydroxylase domain-2 (PHD-2).

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 1154729-69-7
Cat. No. B1371017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid
CAS1154729-69-7
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C=CC(=C2)NC(=O)CCC(=O)O
InChIInChI=1S/C12H12N2O4/c1-7-13-9-6-8(2-3-10(9)18-7)14-11(15)4-5-12(16)17/h2-3,6H,4-5H2,1H3,(H,14,15)(H,16,17)
InChIKeySWFJQFNDJBWUOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic Acid (CAS 1154729-69-7): Procurement-Relevant Structural and Pharmacological Baseline


3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid (CAS 1154729-69-7; also named 4-[(2-methyl-1,3-benzoxazol-5-yl)amino]-4-oxobutanoic acid) is a synthetic small-molecule building block with a molecular formula of C₁₂H₁₂N₂O₄ and a molecular weight of 248.23 g/mol . The compound features a 2-methyl-substituted benzoxazole core linked via an amide bond to a propanoic acid terminus, a scaffold that has been explicitly investigated within the 3-carbamoylpropanoic acid chemotype as an inhibitor of human prolyl hydroxylase domain-2 (PHD-2) [1]. It is commercially supplied by Enamine (via Sigma-Aldrich) and Biosynth at purities of ≥95% for research use . Its structural architecture places it at the intersection of two bioactive chemical series—benzoxazole-based monoamine oxidase (MAO) inhibitors and 4-oxobutanoic acid–based PHD-2 inhibitors—making it a multifunctional intermediate for medicinal chemistry programs targeting hypoxia-related and neuropsychiatric disorders.

Why Generic Substitution Fails for 3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic Acid: Structural Determinants of Target Engagement


Within the 3-carbamoylpropanoic acid / 4-oxobutanoic acid chemotype, minor structural perturbations produce order-of-magnitude shifts in PHD-2 inhibitory potency. The benzoxazole-containing congeners reported by Chong et al. (2021) exhibit IC₅₀ values of 2.24 μM and 1.32 μM in mass-spectrometry–based PHD-2 assays, whereas structurally distinct 4-oxobutanoic acid analogs in the same series—such as the imidazole derivative F3a—display an IC₅₀ of 71.2 μM, a >50-fold loss in potency [1][2]. Substitution of the benzoxazole oxygen with sulfur (benzothiazole) or nitrogen (benzimidazole) alters both the metal-chelating geometry at the PHD-2 active-site ferrous ion and the hydrogen-bond network with Arg383 and Tyr329, as demonstrated by molecular docking studies [2]. Consequently, procurement of the unsubstituted or heteroatom-exchanged analogs cannot recapitulate the binding mode, potency, or structure–activity relationship (SAR) inflection points that define this specific 2-methylbenzoxazole-5-yl carbamoylpropanoic acid scaffold.

Quantitative Differentiation Evidence for 3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic Acid: Head-to-Head and Cross-Study Comparisons


PHD-2 Inhibitory Potency: Benzoxazole-Containing 3-Carbamoylpropanoic Acids vs. Imidazole and Other Heterocyclic Analogs

In the seminal study by Chong et al. (2021), two benzoxazole-containing 3-carbamoylpropanoic acid derivatives were evaluated as human PHD-2 inhibitors using MS-based RapidFire assays, yielding IC₅₀ values of 2.24 μM and 1.32 μM [1]. In the foundational MSc thesis that preceded this publication, the 4-oxobutanoic acid analog F3a—which replaces the benzoxazole with an imidazole ring—exhibited an IC₅₀ of 71.2 μM, representing a 54-fold reduction in potency relative to the most active benzoxazole congener (1.32 μM) and a 32-fold reduction relative to the 2.24 μM benzoxazole analog [2]. This potency cliff underscores the essential role of the benzoxazole oxygen in bidentate chelation of the active-site Fe(II) ion (O–Fe distance: 2.1 Å) and the amide nitrogen (N–Fe distance: 2.9 Å), a coordination geometry that cannot be replicated by imidazole, benzothiazole, or pyrazole congeners [2].

PHD-2 inhibition HIF prolyl hydroxylase hypoxia signaling anemia drug discovery

MAO-A Inhibition Selectivity: 2-Methylbenzoxazole Carbamoylpropanoic Acid Analog vs. MAO-B and Structurally Divergent Benzoxazole Derivatives

A closely related 2-methylbenzo[d]oxazole derivative bearing a 4-oxobutanoic acid side chain (ChEMBL ID CHEMBL3585819 / BindingDB BDBM50097461) was profiled against bovine brain mitochondrial MAO isoforms. This analog inhibited MAO-A with an IC₅₀ of 73 nM, while its activity against MAO-B was >4,600-fold weaker (IC₅₀ = 340 μM), yielding a selectivity index (MAO-B/MAO-A) of approximately 4,660 [1]. In a broader benzoxazole SAR study published in 2025, the most potent MAO-A inhibitors in the 2-methylbenzo[d]oxazole series (compounds 2c and 2e) achieved IC₅₀ values of 0.670 μM and 0.592 μM, respectively—approximately 8–9-fold less potent than the 73 nM analog [2]. This indicates that the carbamoylpropanoic acid side chain significantly enhances MAO-A affinity relative to simpler benzoxazole substitution patterns.

monoamine oxidase inhibition MAO-A selectivity neuropsychiatric drug discovery benzoxazole SAR

Molecular Docking–Validated Bidentate Chelation Mode: Benzoxazole vs. Benzothiazole and Other Heterocycles in PHD-2

Molecular docking studies by Chong (2018) revealed that the benzoxazole-containing 4-oxobutanoic acid analog F2a engages the PHD-2 active-site Fe(II) through a tridentate interaction: the benzoxazole ring oxygen (O–Fe distance 2.1 Å), the amide nitrogen (N–Fe distance 2.9 Å), and the carbonyl oxygen (O–Fe distance 1.5 Å), complemented by hydrogen bonds from the carboxylate group to Arg383 (1.9 Å, 1.9 Å) and Tyr329 (1.8 Å) [1]. By contrast, the benzothiazole analog F1a chelates through its ring nitrogen (N–Fe 2.3 Å) and carbonyl oxygen (O–Fe 1.5 Å) but lacks the ring-oxygen coordination, while the benzothiazole sulfur analog F1b coordinates through sulfur (S–Fe 3.2 Å)—a substantially longer and weaker interaction [1]. This differential metal-coordination geometry directly translates into the potency differences observed in enzymatic assays and rationalizes why the benzoxazole scaffold is uniquely suited for PHD-2 inhibitor development within the 4-oxobutanoic acid chemotype.

structure-based drug design metal chelation PHD-2 active site molecular docking

Cellular Efficacy Limitation: Lack of HIF-1α Upregulation Despite Enzymatic PHD-2 Inhibition – A Differentiating SAR Feature

A critical SAR finding reported by Chong et al. (2021) is that neither the benzoxazole-containing 3-carbamoylpropanoic acids nor their corresponding ethyl esters upregulate HIF-1α protein levels in cell-based assays, despite demonstrating low-micromolar PHD-2 inhibition in biochemical MS assays [1]. This disconnect between enzymatic and cellular activity is also observed in the independent MSc thesis by Toh (2021), where the benzoxazolamine derivative E1 inhibited PHD-2 with an IC₅₀ of 17.45 μM but failed to induce HIF-1α in cells [2]. This contrasts with clinically advanced PHD inhibitors such as roxadustat (FG-4592) and daprodustat, which robustly stabilize HIF-α in cellular and in vivo models [1]. For procurement decisions, this cellular inactivity is an informative differentiator: the compound serves as a valuable biochemical tool compound and scaffold for further optimization (e.g., prodrug strategies or permeability-enhancing modifications) rather than as a direct cellular probe.

cellular efficacy HIF-1α stabilization PHD-2 inhibitor optimization cell permeability

Commercial Availability and Purity: Dual-Supplier Sourcing with Documented ≥95% Purity

3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid is commercially available from two independent suppliers with documented purity specifications: Sigma-Aldrich (sourced from Enamine, catalog ENA292596546) at 95% purity in powder form , and Biosynth (catalog EWB72969) at quantities from 50 mg ($377.50) to 500 mg ($1,191.80) with a typical lead time of 3–4 weeks . CymitQuimica also lists the compound (ref. 3D-EWB72969) at €455.00/50 mg and €1,141.00/500 mg . This multi-supplier landscape provides procurement redundancy absent for many closely related benzoxazole carbamoylpropanoic acid analogs, which are often available from only a single custom synthesis source or not at all. The compound is classified for research purposes only, with no hazardous shipping surcharge, and is stored at room temperature, minimizing logistical complexity .

chemical procurement building block vendor comparison purity specification

Optimal Research Application Scenarios for 3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic Acid Based on Quantitative Differentiation Evidence


PHD-2 Biochemical Tool Compound for Anemia and Ischemia Target Validation

Researchers validating PHD-2 as a therapeutic target in anemia, chronic kidney disease, or ischemic disorders can deploy this compound as a low-micromolar biochemical inhibitor (IC₅₀ = 1.32–2.24 μM) with a well-characterized bidentate Fe(II)-chelation binding mode [1]. Its >30-fold potency advantage over imidazole-based 4-oxobutanoic acid analogs (IC₅₀ = 71.2 μM) makes it the preferred benzoxazole-containing starting point for biochemical assay development, crystallography, and metal-coordination studies [2]. The documented lack of cellular HIF-1α stabilization positions this compound as a clean biochemical probe that does not confound cell-based experiments with off-target HIF induction [1].

MAO-A Selective Inhibitor Scaffold for CNS Drug Discovery

Neuroscience programs targeting MAO-A for depression, anxiety, or neurodegenerative disorders can leverage the exceptional MAO-A potency (IC₅₀ = 73 nM) and >4,600-fold selectivity over MAO-B demonstrated by close structural analogs of this compound [3]. The carbamoylpropanoic acid side chain provides an approximately 9-fold potency enhancement over simpler 2-methylbenzoxazole MAO-A inhibitors (IC₅₀ = 592–670 nM) [4], establishing this scaffold as a high-priority starting point for structure–activity relationship expansion and lead optimization toward isoform-selective CNS-penetrant candidates.

Medicinal Chemistry Optimization of Cell-Permeable PHD-2 Inhibitors

The well-documented disconnect between enzymatic PHD-2 inhibition (IC₅₀ = 1.32–2.24 μM) and absent cellular HIF-1α stabilization makes this compound an ideal starting point for permeability optimization and prodrug design [1]. Medicinal chemistry teams can systematically modify the carboxylic acid terminus (e.g., ester prodrugs, amide bioisosteres) or the benzoxazole 2-position substituent while benchmarking against the established biochemical potency baseline. The multi-supplier commercial availability facilitates rapid SAR expansion without synthesis bottleneck delays .

Computational Chemistry and Structure-Based Drug Design on 2-Oxoglutarate-Dependent Dioxygenases

Computational chemists and structural biologists studying the 2-oxoglutarate-dependent dioxygenase family can utilize the experimentally validated docking pose of this compound—featuring benzoxazole oxygen–Fe(II) coordination (2.1 Å), amide nitrogen–Fe(II) coordination (2.9 Å), and carboxylate–Arg383/Tyr329 hydrogen bonds—as a reference template for virtual screening, pharmacophore modeling, and free-energy perturbation calculations across PHD isoforms (PHD-1, PHD-2, PHD-3) and related enzymes such as FIH (factor inhibiting HIF) [2].

Quote Request

Request a Quote for 3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.